molecular formula C12H11Cl2N3O B11069469 N-(3,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide

N-(3,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B11069469
M. Wt: 284.14 g/mol
InChI Key: NYHVPBDVLVTAGW-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with an ethyl group and a carboxamide group, along with a dichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves the following steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone. For instance, ethyl acetoacetate can react with hydrazine hydrate to form 1-ethyl-1H-pyrazole-5-carboxylic acid.

  • Introduction of the Dichlorophenyl Group: : The dichlorophenyl group can be introduced via a coupling reaction. This can be achieved by reacting 3,4-dichlorophenyl isocyanate with the pyrazole derivative to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

  • Reduction: : Reduction reactions can target the carboxamide group, potentially converting it to an amine.

  • Substitution: : The dichlorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Introduction of nitro, sulfonyl, or other functional groups on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide is used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile building block for creating new compounds.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties

Industry

In the industrial sector, this compound could be used in the development of agrochemicals, such as herbicides or fungicides, due to its structural similarity to known active ingredients.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The dichlorophenyl group could enhance binding affinity to certain targets, while the pyrazole ring might contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-N’-methylurea: Another compound with a dichlorophenyl group, used in herbicides.

    1-ethyl-3-(3,4-dichlorophenyl)-1H-pyrazole-5-carboxamide: A structural isomer with potential differences in biological activity.

    3,4-dichlorophenyl isocyanate: A precursor in the synthesis of various dichlorophenyl derivatives.

Uniqueness

N-(3,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H11Cl2N3O

Molecular Weight

284.14 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C12H11Cl2N3O/c1-2-17-11(5-6-15-17)12(18)16-8-3-4-9(13)10(14)7-8/h3-7H,2H2,1H3,(H,16,18)

InChI Key

NYHVPBDVLVTAGW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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